Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and molecules with fluorophenyl or methoxyphenyl groups. Examples are:
- 2-AMINO-1-(3-FLUOROPHENYL)-4-(2-THIENYL)-1,4-DIHYDROQUINOLINE
- 7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE
Uniqueness
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H27FN2O6S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H27FN2O6S/c1-37-19-11-9-16(10-12-19)20-15-21-24(27(34)23(20)29(35)38-2)25(22-8-5-13-40-22)26(30(36)39-3)28(32)33(21)18-7-4-6-17(31)14-18/h4-14,20,23,25H,15,32H2,1-3H3 |
InChI Key |
BUDLOSMADGGPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC(=CC=C4)F)N)C(=O)OC)C5=CC=CS5)C(=O)C2C(=O)OC |
Origin of Product |
United States |
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